molecular formula C46H58N4O9.H2O4S<br>C46H60N4O13S B001247 Vincaleukoblastine CAS No. 143-67-9

Vincaleukoblastine

Cat. No.: B001247
CAS No.: 143-67-9
M. Wt: 909.1 g/mol
InChI Key: KDQAABAKXDWYSZ-UHFFFAOYSA-N
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Description

Vinblastine sulfate appears as an anticancer drug. White to slightly yellow crystalline powder. (NTP, 1992)
Vinblastine Sulfate is the sulfate salt of vinblastine, a natural alkaloid isolated from the plant Catharanthus roseus (Madagascar periwinkle) with antineoplastic properties. Vinblastine disrupts microtubule formation and function during mitosis and interferes with glutamic acid metabolism. (NCI04)
Vinblastine Sulfate can cause developmental toxicity according to state or federal government labeling requirements.
Antitumor alkaloid isolated from Vinca rosea. (Merck, 11th ed.)

Mechanism of Action

Vinblastine sulfate, also known as VLB monosulfate, Vincaleukoblastine, Velban (TN), Vinblastine 5, or Vinblastine sulphate, is a vinca alkaloid used in the treatment of various types of cancer .

Target of Action

The primary target of Vinblastine sulfate is tubulin , a protein that forms the microtubules of the mitotic spindle during cell division .

Mode of Action

Vinblastine sulfate interacts with tubulin by binding to the microtubular proteins of the mitotic spindle . This interaction leads to the crystallization of the microtubule and mitotic arrest at metaphase . The antitumor activity of vinblastine is thought to be due primarily to this inhibition of mitosis .

Biochemical Pathways

Vinblastine sulfate affects the mitotic spindle assembly pathway . By binding to tubulin, it disrupts the formation of the mitotic spindle, a structure necessary for chromosome segregation during mitosis . This disruption leads to cell cycle arrest at metaphase and ultimately cell death .

Pharmacokinetics

Vinblastine sulfate is administered intravenously . It is metabolized in the liver, primarily through CYP3A4-mediated processes . The elimination half-life is approximately 24.8 hours , and it is excreted through the bile duct and kidneys .

Result of Action

The result of Vinblastine sulfate’s action is the inhibition of cell division , leading to cell death . This makes it effective in the treatment of various types of cancer, including breast cancer, testicular cancer, neuroblastoma, Hodgkin’s and non-Hodgkins lymphoma, mycosis fungoides, histiocytosis, and Kaposi’s sarcoma .

Action Environment

The action, efficacy, and stability of Vinblastine sulfate can be influenced by various environmental factors. For instance, the presence of other drugs can impact its metabolism, particularly drugs that induce or inhibit CYP3A4 . Additionally, genetic variations in the CYP3A4 enzyme can lead to differences in how individuals metabolize Vinblastine sulfate .

Biochemical Analysis

Biochemical Properties

Vinblastine sulfate interacts with tubulin, a protein that is a key component of the microtubules in cells . It binds to the microtubular proteins of the mitotic spindle, leading to the crystallization of the microtubule . This interaction inhibits mitosis at metaphase, causing cell death or mitotic arrest .

Cellular Effects

Vinblastine sulfate has significant effects on various types of cells and cellular processes. It disrupts the formation of the mitotic spindle, which is necessary for the separation of chromosomes during mitosis . This disruption leads to cell cycle arrest at the M and S phases . In addition, vinblastine sulfate treatment results in the formation of paracrystalline aggregates in cells, which consist of tightly packed tubulin molecules .

Molecular Mechanism

The molecular mechanism of action of vinblastine sulfate involves its binding to tubulin, inhibiting microtubule assembly . This leads to the disruption of the mitotic spindle and the arrest of mitosis at metaphase . Vinblastine sulfate may also interfere with nucleic acid and protein synthesis by blocking glutamic acid utilization .

Temporal Effects in Laboratory Settings

Over time, vinblastine sulfate treatment leads to the formation of characteristic paracrystal tube-like structures in cells . These structures are formed from tightly packed tubulin molecules . The formation of these structures over time indicates the stability of vinblastine sulfate’s effects on cellular function .

Dosage Effects in Animal Models

In animal models, the effects of vinblastine sulfate vary with different dosages . It has a narrow therapeutic index, with key dose-limiting toxicities being myelosuppression and neurotoxicity . At high doses, severe and permanent central nervous system damage and even death can occur .

Metabolic Pathways

Vinblastine sulfate is involved in the metabolic pathway of vinca alkaloids . This pathway involves the conversion of the compound into its active metabolite, desacetylvinblastine . The metabolism of vinblastine sulfate is primarily driven by the CYP3A hepatic enzyme system .

Transport and Distribution

Vinblastine sulfate is extensively bound to tissue and formed peripheral blood elements . It is primarily excreted through the bile duct and kidneys . It crosses the blood-brain barrier poorly and cannot reach therapeutic concentrations in the cerebrospinal fluid .

Subcellular Localization

Vinblastine sulfate targets proteins inside cells that mediate cell division . Its subcellular localization is therefore associated with the microtubules, where it binds to tubulin and disrupts the formation of the mitotic spindle .

Properties

IUPAC Name

methyl 11-acetyloxy-12-ethyl-4-(17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl)-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H58N4O9.H2O4S/c1-8-42(54)23-28-24-45(40(52)57-6,36-30(15-19-49(25-28)26-42)29-13-10-11-14-33(29)47-36)32-21-31-34(22-35(32)56-5)48(4)38-44(31)17-20-50-18-12-16-43(9-2,37(44)50)39(59-27(3)51)46(38,55)41(53)58-7;1-5(2,3)4/h10-14,16,21-22,28,37-39,47,54-55H,8-9,15,17-20,23-26H2,1-7H3;(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDQAABAKXDWYSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H58N4O9.H2O4S, C46H60N4O13S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name VINBLASTINE SULFATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21219
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

909.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Vinblastine sulfate appears as an anticancer drug. White to slightly yellow crystalline powder. (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name VINBLASTINE SULFATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21219
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Solubility

greater than or equal to 10 mg/mL at 76.1 °F (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name VINBLASTINE SULFATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21219
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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CAS No.

143-67-9
Record name VINBLASTINE SULFATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21219
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Record name Vinblastine sulphate
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Melting Point

543 to 545 °F (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name VINBLASTINE SULFATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21219
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

    A: Vincaleukoblastine directly binds to tubulin, the protein subunit that polymerizes to form microtubules. [, ]

    A: By binding to tubulin, this compound prevents the assembly of microtubules and destabilizes pre-existing ones. This disruption inhibits the formation of the mitotic spindle, a structure crucial for chromosome segregation during cell division. Consequently, cells are arrested in metaphase, ultimately leading to cell death. [, , , ] This phenomenon is often referred to as metaphase arrest or C-mitosis. [, ]

  • A: While mitosis is the primary target, this compound's disruption of microtubules can also affect other cellular functions that rely on them, such as intracellular transport and cell motility. []

    A: The molecular formula of this compound is C46H58N4O9, and its molecular weight is 811.0 g/mol. [, ]

  • A: NMR spectroscopy and high-resolution mass spectrometry are crucial techniques for elucidating the structure of this compound and its derivatives. [, ]

    A: Research suggests that this compound can be susceptible to degradation under certain conditions, emphasizing the need for proper storage and handling. []

  • A: this compound's primary mode of action is through binding and disrupting microtubule dynamics rather than catalyzing chemical reactions. [, ]
  • A: While detailed computational studies might not be extensively covered in the provided research excerpts, computational chemistry techniques are valuable tools in drug discovery and development. These methods could potentially be applied to model this compound's binding site on tubulin, predict binding affinities, and design new derivatives with improved properties. []
    • A: This remains an ongoing area of research. Designing this compound analogs with enhanced selectivity profiles is highly desirable to minimize side effects and improve its therapeutic index. []

    A: this compound, like many chemotherapeutic agents, presents formulation challenges. These can include inherent stability issues, solubility limitations that impact its administration, and bioavailability concerns. []

  • A: Researchers are constantly exploring new strategies for drug delivery and formulation to overcome these challenges. These may include developing novel drug delivery systems like nanoparticles, liposomes, or prodrugs to enhance this compound's stability, solubility, and target specificity. [, ]
  • Q: What safety precautions should be taken when handling this compound?
    • A: Due to its potent biological activity and potential toxicity, this compound necessitates strict safety protocols during handling and disposal. These may include using appropriate personal protective equipment (PPE), working in well-ventilated areas, and adhering to established guidelines for handling hazardous materials. []

    A: this compound is typically administered intravenously. It is primarily metabolized in the liver and excreted in the bile. [, ]

  • A: Several factors can influence this compound's behavior within the body, including patient-specific factors like age, liver and kidney function, and drug interactions. [, ]

    A: this compound has demonstrated efficacy against a range of cancers, including Hodgkin’s disease, lymphosarcoma, acute leukemia, choriocarcinoma, and other solid tumors. [, , , , , , , ]

  • A: Mouse models, particularly those bearing leukemia (e.g., P1534, L1210) or solid tumors, have been extensively used to evaluate the effectiveness of this compound. [, , , , ]
    • A: Several mechanisms can contribute to this compound resistance. One common mechanism is the overexpression of drug efflux pumps, such as P-glycoprotein, which pump this compound out of cancer cells, reducing its intracellular concentration and effectiveness. [, ]
    • A: Yes, cross-resistance is a significant concern. Cells that develop resistance to this compound may also exhibit resistance to other drugs that share similar mechanisms of action or are substrates for the same efflux pumps. This phenomenon highlights the need for combination therapies and strategies to overcome drug resistance. [, ]
    • A: this compound can cause a range of side effects, with bone marrow suppression (leading to leukopenia), alopecia (hair loss), and neurotoxicity being among the most common. Other side effects may include gastrointestinal issues, fatigue, and skin reactions. [, , ]

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